molecular formula C8H10N2O2 B2495701 5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione CAS No. 1546449-44-8

5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione

Cat. No. B2495701
CAS RN: 1546449-44-8
M. Wt: 166.18
InChI Key: MGJFVIUEDBBDEA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione, commonly known as THPPD, is a heterocyclic compound that has gained significant attention in the field of scientific research. It is a fused pyridine-pyrimidine structure that has the potential to be used in various applications due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione and its derivatives have been a subject of interest in synthetic chemistry. For instance, Noguchi et al. (1988) demonstrated a one-step preparation of the pyridopyrimidine ring system, highlighting its efficient synthesis (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988). Furthermore, Faty, Rashed, and Youssef (2015) developed microwave-assisted synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, indicating its utility in creating diverse molecular structures (Faty, Rashed, & Youssef, 2015).

Biological and Medicinal Applications

Several studies have explored the potential biological and medicinal applications of tetrahydropyrido[1,2-c]pyrimidine-1,3-dione derivatives. For example, Aksinenko et al. (2016) investigated the antibacterial and antifungal activities of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016). Additionally, Romeo et al. (2019) synthesized pyrimidine-2,4-diones linked to an isoxazolidine nucleus as potential anti-HIV agents, demonstrating their application in antiretroviral therapy (Romeo, Iannazzo, Veltri, Gabriele, Macchi, Frezza, Marino-Merlo, & Giofrè, 2019).

Environmental Considerations

The synthesis of tetrahydropyrido[1,2-c]pyrimidine-1,3-dione derivatives has also been noted for its environmental impact. For instance, Verma and Jain (2012) highlighted the use of thiourea dioxide in water as a recyclable catalyst for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones, which offers a more environmentally friendly approach (Verma & Jain, 2012).

Crystallographic and Molecular Studies

Crystallographic and molecular studies have been conducted to better understand the structure and properties of these compounds. Akkurt et al. (2015) provided insights into the crystal structure of ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, adding to the knowledge of its molecular configuration (Akkurt, Smolenski, Mohamed, Jasinski, Ahmed, & Albayati, 2015).

Mechanism of Action

The mechanism of action of “5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione” and its derivatives has been studied in the context of their potential as Axl inhibitors . Axl is a receptor tyrosine kinase involved in various cellular processes, and selective inhibition of Axl could have therapeutic potential .

Safety and Hazards

The safety and hazards associated with “5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione” would depend on factors such as its specific structure, the conditions under which it is used, and the specific safety precautions taken .

Future Directions

The future directions for research on “5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione” and its derivatives could include further studies on their potential as Axl inhibitors, as well as investigations into their other potential therapeutic applications .

properties

IUPAC Name

5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-5-6-3-1-2-4-10(6)8(12)9-7/h5H,1-4H2,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJFVIUEDBBDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=O)NC2=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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